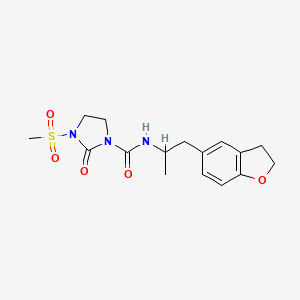
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dihydrobenzofuran moiety, a propan-2-yl group, a methylsulfonyl group, and an oxoimidazolidine carboxamide framework. Its unique structural components suggest it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propan-2-yl Group: This step often involves alkylation reactions using suitable alkyl halides and bases.
Introduction of the Methylsulfonyl Group: This is commonly done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Construction of the Oxoimidazolidine Carboxamide Framework: This involves the cyclization of urea derivatives with appropriate carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxoimidazolidine ring, potentially using reagents like lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Hydroxylated derivatives of the dihydrobenzofuran moiety.
Reduction Products: Reduced forms of the oxoimidazolidine ring.
Substitution Products: Compounds with different functional groups replacing the methylsulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Medicine
In medicine, the compound could be studied for its potential as a drug candidate. Its ability to interact with specific biological targets could make it useful in the development of new treatments for various diseases.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The dihydrobenzofuran moiety might facilitate binding to hydrophobic pockets, while the oxoimidazolidine ring could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide: Lacks the methylsulfonyl group, potentially altering its chemical and biological properties.
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which could affect its reactivity and interactions.
Uniqueness
The presence of both the methylsulfonyl group and the oxoimidazolidine carboxamide framework in N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11(9-12-3-4-14-13(10-12)5-8-24-14)17-15(20)18-6-7-19(16(18)21)25(2,22)23/h3-4,10-11H,5-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWSPOHLCXHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
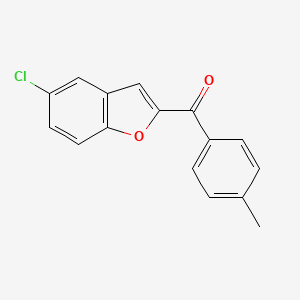
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)
![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)
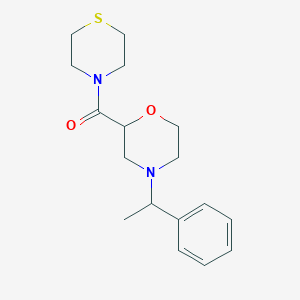
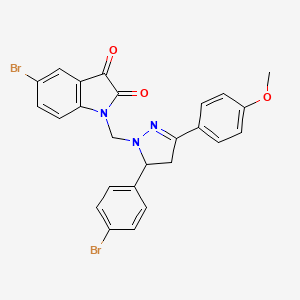

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)
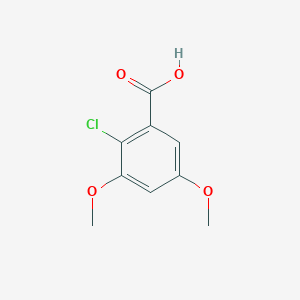
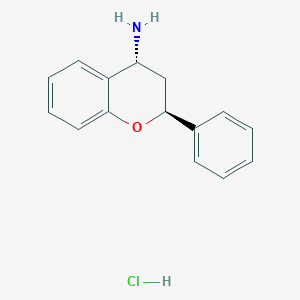
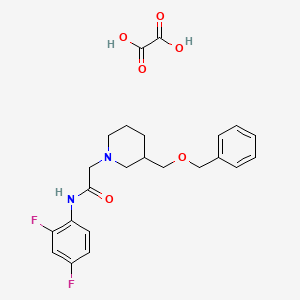
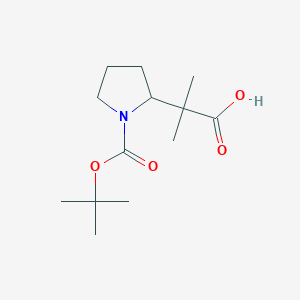
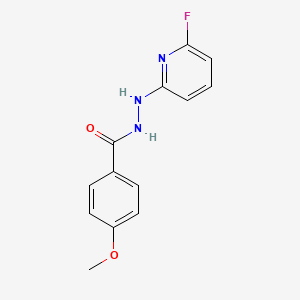
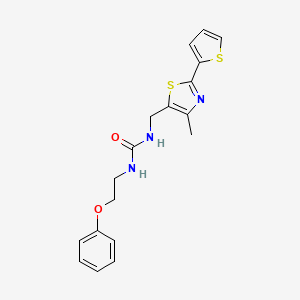
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)
